molecular formula C19H13ClF2N2O2 B11250279 1-(2-chloro-6-fluorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-chloro-6-fluorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B11250279
M. Wt: 374.8 g/mol
InChI Key: VAAJLNFNNPSIKX-UHFFFAOYSA-N
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydropyridine core, which is a common motif in many biologically active molecules.

Properties

Molecular Formula

C19H13ClF2N2O2

Molecular Weight

374.8 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluorophenyl)-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C19H13ClF2N2O2/c20-16-2-1-3-17(22)15(16)11-24-10-12(4-9-18(24)25)19(26)23-14-7-5-13(21)6-8-14/h1-10H,11H2,(H,23,26)

InChI Key

VAAJLNFNNPSIKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorofluorophenyl and fluorophenyl groups. Common reagents used in these steps include various halogenated aromatic compounds and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
  • 8-chloro-6-(2-fluorophenyl)-1-methyl-6H-imidazo[1,5-a][1,4]benzodiazepine

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the dihydropyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

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